molecular formula C15H21ClN2O6S2 B2890219 5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxybenzamide CAS No. 620571-39-3

5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxybenzamide

Cat. No.: B2890219
CAS No.: 620571-39-3
M. Wt: 424.91
InChI Key: CDYRAIYHYGRXCZ-UHFFFAOYSA-N
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Description

5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxybenzamide is a chemical compound with potential therapeutic applications.

Preparation Methods

The synthesis of 5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxybenzamide involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like hydroxide ions or electrophiles like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and functions, ultimately resulting in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxybenzamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in specific functional groups or substituents.

    Other sulfamoyl compounds: These compounds contain the sulfamoyl group but may have different core structures or additional functional groups.

Properties

IUPAC Name

5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O6S2/c1-18(7-6-16)26(22,23)12-3-4-14(24-2)13(9-12)15(19)17-11-5-8-25(20,21)10-11/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYRAIYHYGRXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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